molecular formula C19H19ClN4 B14876580 6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline

6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline

Cat. No.: B14876580
M. Wt: 338.8 g/mol
InChI Key: SCWQMFSITLQXBE-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline typically involves the reaction of 6-chloroquinazoline with 4-methylpiperazine and a phenyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper iodide (CuI) may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or N-methylpyrrolidone (NMP).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of various substituted quinazolines.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazolines.

Scientific Research Applications

6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
  • 6-Chloro-2-(4-(4-methylpiperazin-1-yl)carbonyl)phenyl-1H-1,3-benzodiazole

Uniqueness

6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a quinazoline core with a piperazine and phenyl group makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C19H19ClN4

Molecular Weight

338.8 g/mol

IUPAC Name

6-chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline

InChI

InChI=1S/C19H19ClN4/c1-23-9-11-24(12-10-23)19-21-17-8-7-15(20)13-16(17)18(22-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3

InChI Key

SCWQMFSITLQXBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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